1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

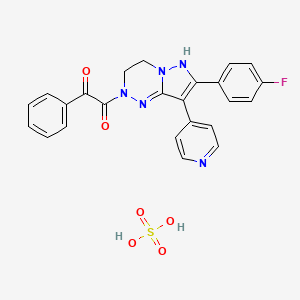

1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate is a complex organic compound characterized by its unique structural features. It integrates a triazine core with a fluorophenyl and pyridinyl substituent, which are known to enhance biological activity. The compound's molecular formula is C24H22FN5O4S, and it has a molecular weight of approximately 473.52 g/mol .

- Nucleophilic Substitution: The presence of the sulfate group allows for nucleophilic attack, leading to potential modifications at the sulfur atom.

- Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, facilitating further functionalization.

- Reduction Reactions: The diketone moiety can be reduced to form corresponding alcohols or other derivatives.

This compound exhibits significant biological activity, particularly in the context of pharmacology. It has been studied for its potential as an inhibitor in various signaling pathways, including those involving p38 mitogen-activated protein kinases (MAPKs), which play crucial roles in inflammation and stress responses .

The synthesis of 1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate generally involves multi-step synthetic routes:

- Formation of the Triazine Core: This can be achieved through cyclocondensation reactions involving appropriate hydrazines and carbonyl compounds.

- Introduction of Aromatic Substituents: Electrophilic aromatic substitution methods can be employed to introduce the fluorophenyl and pyridinyl groups.

- Sulfation: The final step typically involves the introduction of the sulfate group via sulfation reactions using sulfuric acid or chlorosulfonic acid.

This compound has potential applications in:

- Pharmaceutical Development: Due to its biological activity against specific targets like p38 MAPK, it may serve as a lead compound for anti-inflammatory drugs.

- Research Tool: It can be utilized in biological studies to understand signaling pathways and disease mechanisms.

Several compounds share structural similarities with 1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(4-Fluorophenyl)piperazin-1-yl]-[5-methyl-7-(3-nitrophenyl) | Contains a piperazine ring | Known for its neuroactive properties |

| GS-441524 | C-nucleoside analog | Exhibits antiviral activity |

| Senktide | Related to neuropeptide signaling | Involved in modulating pain responses |

This compound stands out due to its unique combination of a triazine core with specific aromatic substituents that enhance its biological profile compared to others listed.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Dates

M, Tsuchiya M, Nagasue N. FR-167653, a selective p38 MAPK inhibitor, exerts

salutary effect on liver cirrhosis through downregulation of Runx2. Lab Invest.

2007 Jun;87(6):591-601. Epub 2007 Mar 5. PubMed PMID: 17334410.

2: Yoshino O, Osuga Y, Koga K, Hirota Y, Hirata T, Ruimeng X, Na L, Yano T,

Tsutsumi O, Taketani Y. FR 167653, a p38 mitogen-activated protein kinase

inhibitor, suppresses the development of endometriosis in a murine model. J

Reprod Immunol. 2006 Dec;72(1-2):85-93. Epub 2006 Aug 4. PubMed PMID: 16890996.

3: Matsuoka H, Arai T, Mori M, Goya S, Kida H, Morishita H, Fujiwara H, Tachibana

I, Osaki T, Hayashi S. A p38 MAPK inhibitor, FR-167653, ameliorates murine

bleomycin-induced pulmonary fibrosis. Am J Physiol Lung Cell Mol Physiol. 2002

Jul;283(1):L103-12. PubMed PMID: 12060566.

4: Gardiner SM, Kemp PA, March JE, Bennett T. Influence of FR 167653, an

inhibitor of TNF-alpha and IL-1, on the cardiovascular responses to chronic

infusion of lipopolysaccharide in conscious rats. J Cardiovasc Pharmacol. 1999

Jul;34(1):64-9. PubMed PMID: 10413069.